Exo2

Übersicht

Beschreibung

Exo2 is a member of phenols and a member of methoxybenzenes.

Wirkmechanismus

Target of Action

Exo2 primarily targets the mammalian Golgi and trans-Golgi network . It stimulates morphological changes in these organelles that are virtually indistinguishable from those induced by brefeldin A . It also acts on other targets that operate at the early endosome .

Mode of Action

This compound interacts with its targets, inducing morphological changes that are similar to those caused by brefeldin A . This interaction results in the protection of cells from intoxication by Shiga (-like) toxins . This protective effect comes at the cost of high toxicity to target cells .

Biochemical Pathways

This compound affects the secretion and retrograde trafficking pathways in mammalian cells . It stimulates changes at the Golgi stack, the trans-Golgi network, and the transferrin receptor-positive early endosomes . These changes correlate with the compound’s inherent toxicity towards the protein manufacturing ability of the cell and its protective effect against toxin challenge .

Pharmacokinetics

It is known that the compound is amenable to chemical modification , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.

Result of Action

The action of this compound results in morphological changes in the mammalian Golgi and trans-Golgi network . These changes are virtually indistinguishable from those induced by brefeldin A . The compound also protects cells from intoxication by Shiga (-like) toxins , but this comes at the cost of high toxicity to the target cells .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors.

Eigenschaften

IUPAC Name |

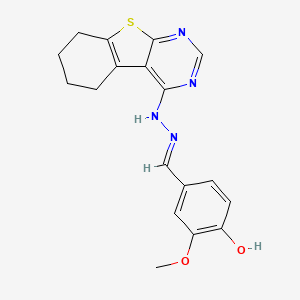

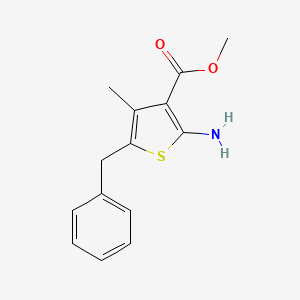

2-methoxy-4-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-24-14-8-11(6-7-13(14)23)9-21-22-17-16-12-4-2-3-5-15(12)25-18(16)20-10-19-17/h6-10,23H,2-5H2,1H3,(H,19,20,22)/b21-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNUTEMVQGLDAG-ZVBGSRNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Exo2 in mammalian cells?

A1: this compound primarily targets ADP-ribosylation factor guanine nucleotide exchange factors (Arf-GEFs) [, ].

Q2: How does this compound impact the Golgi apparatus?

A2: this compound disrupts the Golgi apparatus morphology, inducing changes similar to those caused by Brefeldin A (BFA) [, ]. It causes Golgi disassembly in both human and canine cells [].

Q3: What is the effect of this compound on the trans-Golgi network (TGN)?

A3: this compound significantly disrupts the morphology of the TGN in HeLa and BS-C-1 cells, contrary to initial reports [, ]. In Arabidopsis, it causes redistribution of a TGN marker to the vacuole [].

Q4: Does this compound affect endosome morphology and function?

A4: this compound affects a subset of early endosomes. It doesn't induce the tubulation and merging of the TGN and endosomal compartments seen with BFA [].

Q5: How does this compound treatment affect Shiga toxin trafficking?

A5: this compound significantly perturbs the delivery of Shiga toxin to the ER, unlike BFA, which does not affect cholera toxin trafficking [].

Q6: Does this compound affect anterograde transport?

A6: Yes, this compound inhibits anterograde transport in a manner indistinguishable from BFA [, ].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C17H16N4O2S. Its molecular weight is 340.41 g/mol [].

Q8: Is there spectroscopic data available for this compound?

A8: Spectroscopic data for this compound is not explicitly detailed in the provided research papers.

Q9: Does this compound exhibit any catalytic activity?

A9: No, current research primarily focuses on this compound as an inhibitor of cellular processes, not as a catalyst.

Q10: Have computational methods been employed to study this compound?

A10: While computational studies on this compound itself are not described in the provided papers, molecular mechanics studies have been conducted on a structurally similar compound, P(o-tolyl)3, to analyze its conformational dynamics [].

Q11: How does modifying the this compound structure affect its activity?

A11: Research demonstrates that modifying the tetrahydrobenzothienopyrimidine core, the vanillin moiety, or the hydrazone bond in this compound can alter its effects on Golgi stack morphology, TGN morphology, transferrin receptor-positive early endosomes, inherent toxicity, and toxin protection [].

Q12: Can SAR studies optimize this compound for specific applications?

A12: Yes, SAR studies have yielded derivatives like LG186, showcasing improved selectivity for GBF1 inhibition compared to this compound and BFA [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[(7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidin-6-yl)carbonyl]carbamate](/img/structure/B3123052.png)

![2-[5-(Ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]ethyl 3-chlorobenzoate](/img/structure/B3123059.png)

![N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3123061.png)

![N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3123071.png)

![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)